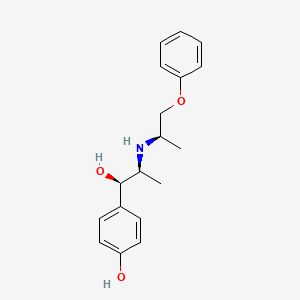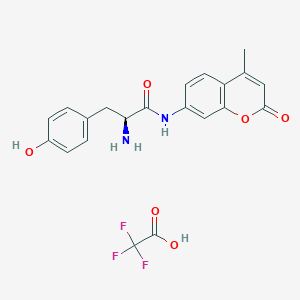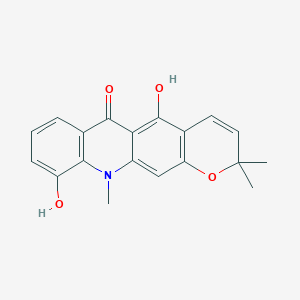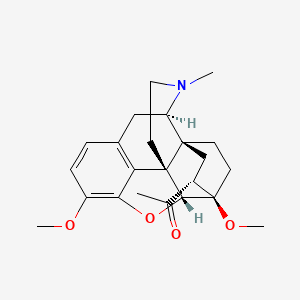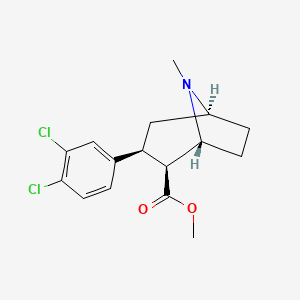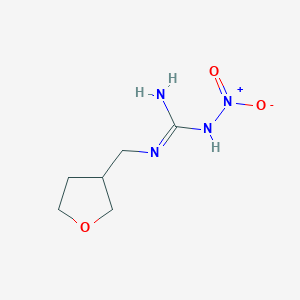
Dinotefuran-desmethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dinotefuran-desmethyl is a derivative of dinotefuran, a neonicotinoid insecticide. Neonicotinoids are a class of neuro-active insecticides modeled after nicotine. This compound retains the core structure of dinotefuran but lacks a methyl group, which can influence its chemical properties and biological activity. Dinotefuran itself is known for its low mammalian toxicity and high efficacy against a broad range of insect pests .
Métodos De Preparación
The synthesis of dinotefuran-desmethyl involves several steps, starting from readily available precursorsIndustrial production methods often employ high-performance liquid chromatography (HPLC) for purification and quality control . The reaction conditions usually involve moderate temperatures and the use of solvents like methanol and water .
Análisis De Reacciones Químicas
Dinotefuran-desmethyl undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
Dinotefuran-desmethyl has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of neonicotinoids.
Biology: Studied for its effects on insect physiology and resistance mechanisms.
Medicine: Investigated for potential therapeutic applications due to its neuro-active properties.
Industry: Utilized in the development of new insecticides and pest control solutions .
Mecanismo De Acción
Dinotefuran-desmethyl exerts its effects by acting as an agonist of insect nicotinic acetylcholine receptors. This interaction disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death. The compound binds to the receptor in a mode that differs from other neonicotinoids, making it effective against resistant insect strains .
Comparación Con Compuestos Similares
Dinotefuran-desmethyl is unique among neonicotinoids due to its specific structural modifications. Similar compounds include:
Imidacloprid: Another neonicotinoid with a different binding mode.
Thiamethoxam: Known for its high efficacy and systemic action.
Acetamiprid: Often used in agricultural settings for pest control. This compound stands out for its lower toxicity to non-target organisms and its effectiveness against resistant insect populations .
Propiedades
Número CAS |
168688-99-1 |
|---|---|
Fórmula molecular |
C6H12N4O3 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
1-nitro-2-(oxolan-3-ylmethyl)guanidine |
InChI |
InChI=1S/C6H12N4O3/c7-6(9-10(11)12)8-3-5-1-2-13-4-5/h5H,1-4H2,(H3,7,8,9) |
Clave InChI |
MLDRGDSZYUOWME-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1CN=C(N)N[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






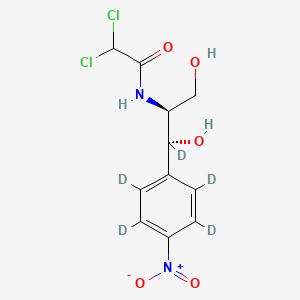
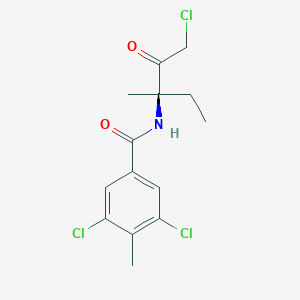
![(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)

